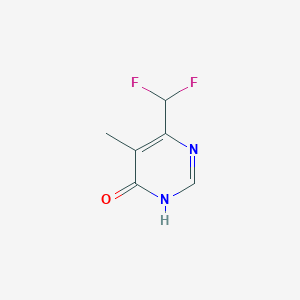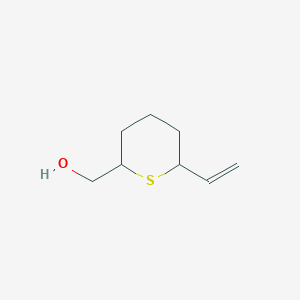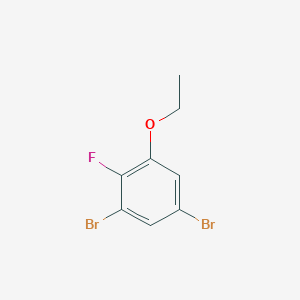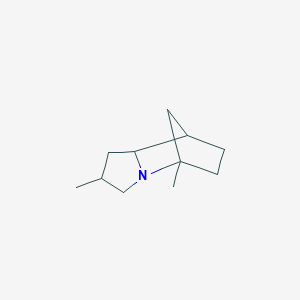
2,5-Dimethyloctahydro-5,8-methanoindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₉N. It is a derivative of indolizine, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 2,5-Dimethyloctahydro-5,8-methanoindolizine can be achieved through several methods. One common approach involves the use of classical methodologies such as the Scholtz or Chichibabin reactions . These reactions typically involve the cyclization of pyridine or pyrrole derivatives under specific conditions. Additionally, recent advances have introduced new strategies, including transition metal-catalyzed reactions and oxidative coupling . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
2,5-Dimethyloctahydro-5,8-methanoindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,5-Dimethyloctahydro-5,8-methanoindolizine has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various indolizine derivatives, which are used in the development of advanced functional dyes and fluorescent molecules . In biology and medicine, indolizine derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents . The compound’s unique structure also makes it valuable in material science for the development of organic electronic devices and sensors .
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. For instance, indolizine derivatives have been shown to interact with enzymes and receptors involved in various biological processes . The compound’s effects are often mediated through its ability to modulate the activity of these targets, leading to changes in cellular functions and signaling pathways.
Comparación Con Compuestos Similares
2,5-Dimethyloctahydro-5,8-methanoindolizine can be compared to other similar compounds such as indole, pyrrole, and other indolizine derivatives . While all these compounds share a nitrogen-containing heterocyclic structure, this compound is unique due to its specific substitution pattern and the presence of a methano bridge. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H19N |
|---|---|
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
1,4-dimethyl-2-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H19N/c1-8-5-10-9-3-4-11(2,6-9)12(10)7-8/h8-10H,3-7H2,1-2H3 |
Clave InChI |
VCZUZQOGWLOJTH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C3CCC(C3)(N2C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


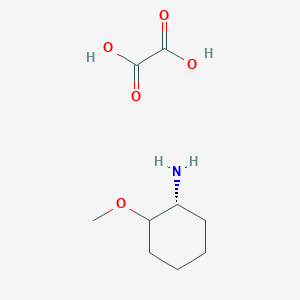
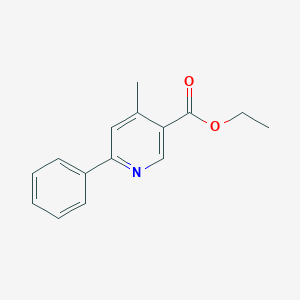
![methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)
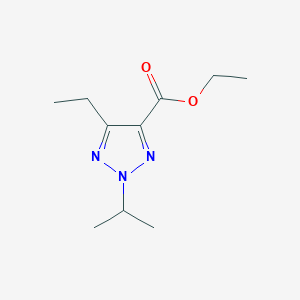
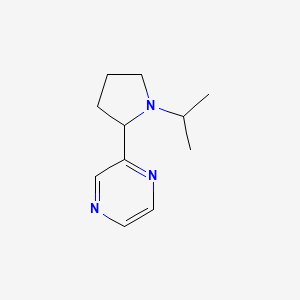
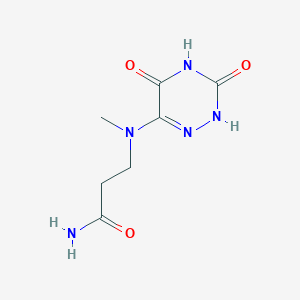
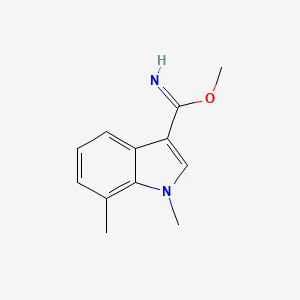
![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)
![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)

